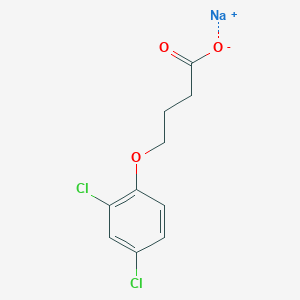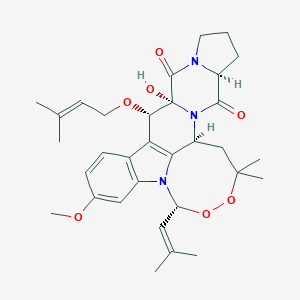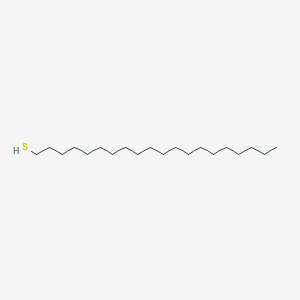
1-Eicosanthiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Eicosanethiol and related compounds typically involves elongation reactions where smaller molecules are sequentially added to build up the longer chain. For example, Jablonkai and Oroszlan (2005) described the preparation of ω-functionalized eicosane-phosphate building blocks, showcasing a method that could potentially be adapted for 1-Eicosanethiol synthesis. These methods involve halopolycarbon homologation, indicating a step-wise approach to constructing long-chain molecules with functional groups at specific positions (Jablonkai & Oroszlan, 2005).
Molecular Structure Analysis
The molecular structure of 1-Eicosanethiol, like other long-chain alkanethiols, is characterized by a long hydrophobic alkyl chain and a terminal thiol group. This structure is key to its self-assembling capabilities on surfaces, forming monolayers through the thiol-group's interaction with the substrate and the van der Waals forces between the alkyl chains. Contreras and Muscat (2016) investigated the self-assembly of 1-eicosanethiolate on InSb(100), finding that despite the long alkyl chain, the bond with the surface was relatively weak, affecting the order of the self-assembled monolayer (Contreras & Muscat, 2016).
Wissenschaftliche Forschungsanwendungen
Organische Synthesezwischenprodukt
1-Eicosanthiol: wird hauptsächlich als Zwischenprodukt in der organischen chemischen Synthese verwendet . Seine lange Kohlenstoffkette und die terminale Thiolgruppe machen es zu einer wertvollen Verbindung zur Einführung einer Sulfhydrylgruppe in größere Moleküle. Dies kann besonders nützlich bei der Synthese komplexer Pharmazeutika sein, bei denen die Thiolgruppe eine entscheidende Rolle im Wirkmechanismus des Arzneimittels spielen kann.
Safety and Hazards
1-Eicosanethiol is air and moisture sensitive and incompatible with heat . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, ensuring adequate ventilation, and removal of all sources of ignition are recommended .
Eigenschaften
IUPAC Name |
icosane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHYWOPDNMFEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158345 | |
| Record name | 1-Eicosanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13373-97-2 | |
| Record name | 1-Eicosanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13373-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Eicosanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013373972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Eicosanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Eicosanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-eicosanethiol interact with III-V semiconductor surfaces, and what are the downstream effects?
A: 1-Eicosanethiol forms self-assembled monolayers (SAMs) on III-V semiconductor surfaces like GaAs, InGaAs, and InSb. The thiol group (-SH) of the molecule interacts with the semiconductor surface, typically after an oxide removal step, creating a stable bond. This interaction leads to the formation of a well-ordered monolayer that acts as a barrier against oxygen diffusion, effectively passivating the surface and preventing re-oxidation [, , ].
Q2: Does the effectiveness of 1-eicosanethiol as a passivation layer differ depending on the specific III-V semiconductor material?
A: Yes, research indicates that the effectiveness of 1-eicosanethiol as a passivation layer varies depending on the specific III-V semiconductor material. While it provides significant protection against re-oxidation for GaAs (up to 30 minutes), the passivation time decreases for InGaAs (8 minutes) and InSb (4 minutes) []. This difference is attributed to the larger lattice parameters and the presence of indium in InGaAs and InSb. These factors lead to weaker bonding between the sulfur of the thiol group and the indium, gallium, and antimony atoms on the surface compared to the stronger bonding observed between sulfur, gallium, and arsenic in GaAs [].
Q3: What is the molecular formula, weight, and relevant spectroscopic data for 1-eicosanethiol?
A3:
- Spectroscopic Data: While the provided research doesn't list specific peaks, it highlights the use of transmission Fourier transform infrared (FTIR) spectroscopy and attenuated total reflection FTIR (ATR-FTIR) to characterize the order and bonding within the 1-eicosanethiol monolayers formed on different substrates [, ]. These techniques provide information about the vibrational modes of the molecules, confirming the presence of specific functional groups and their interactions within the SAM.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



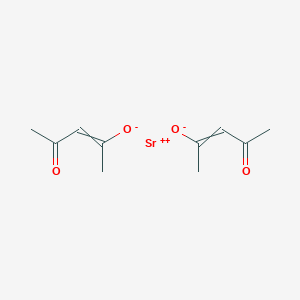
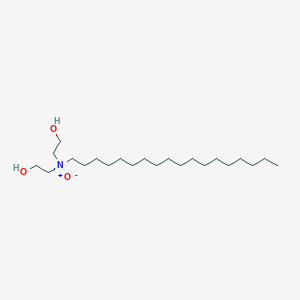
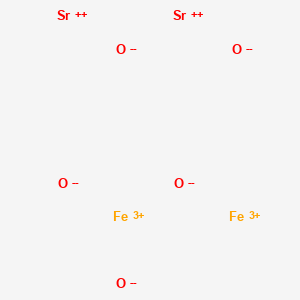

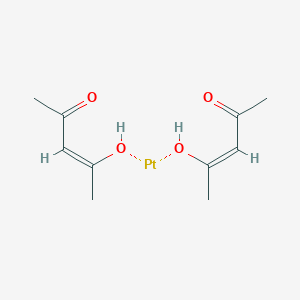

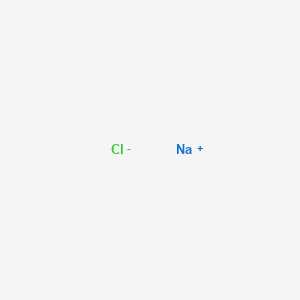


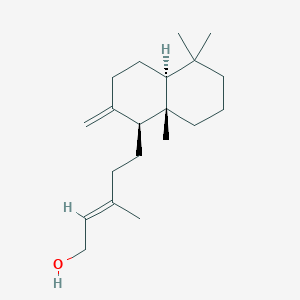
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)
